Propyl[(quinolin-4-yl)methyl]amine
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Overview
Description
Synthetic Routes and Reaction Conditions:
Classical Synthesis: One common method for synthesizing quinoline derivatives involves the Skraup synthesis, which uses glycerol, aniline, and sulfuric acid.
Modern Synthetic Approaches: Recent advances have introduced more efficient methods, such as the Friedländer synthesis, which involves the condensation of 2-aminobenzaldehyde with acetone in the presence of an acid catalyst.
Industrial Production Methods: On an industrial scale, the synthesis of quinoline derivatives often involves catalytic processes that allow for higher yields and better control over the reaction conditions.
Types of Reactions:
Oxidation: Propyl[(quinolin-4-yl)methyl]amine can undergo oxidation reactions to form quinoline-4-carboxylic acid derivatives.
Reduction: Reduction reactions can convert quinoline derivatives into their corresponding hydroquinolines.
Substitution: Electrophilic substitution reactions are common, where the quinoline ring can be substituted at various positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic substitution typically requires strong acids like sulfuric acid (H2SO4).
Major Products Formed:
Oxidation: Quinoline-4-carboxylic acid derivatives.
Reduction: Hydroquinoline derivatives.
Substitution: Various substituted quinolines depending on the position and nature of the substituent.
Scientific Research Applications
Propyl[(quinolin-4-yl)methyl]amine has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of various pharmaceuticals, including antimalarial, antibacterial, and anticancer agents.
Material Science: Quinoline derivatives are used in the development of organic semiconductors and other advanced materials.
Organic Synthesis: It is utilized as a building block in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism by which Propyl[(quinolin-4-yl)methyl]amine exerts its effects depends on its specific application. For instance, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular targets and pathways involved would vary based on the specific biological system and the desired outcome.
Comparison with Similar Compounds
Quinoline-4-carboxylic acid
Hydroquinoline
7-(((3-(4-Methylpyridin-3-yl)propyl)amino)methyl)quinolin-2-amine
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Properties
IUPAC Name |
N-(quinolin-4-ylmethyl)propan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2/c1-2-8-14-10-11-7-9-15-13-6-4-3-5-12(11)13/h3-7,9,14H,2,8,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPVROKZPTKFDEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC1=CC=NC2=CC=CC=C12 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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